molecular formula C7H13N B1417196 N-Ethylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-34-1

N-Ethylbicyclo[1.1.1]pentan-1-amine

Cat. No. B1417196
M. Wt: 111.18 g/mol
InChI Key: IXVCLXONVDURQB-UHFFFAOYSA-N
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Description

N-Ethylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the following properties:



  • IUPAC Name : N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride.

  • Molecular Formula : C<sub>7</sub>H<sub>14</sub>ClN.

  • Molecular Weight : 147.65 g/mol.

  • Appearance : Not specified in the available data.



Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclo[1.1.1]pentane ring system with an ethylamine substituent. The hydrochloride salt forms due to protonation of the amine nitrogen by HCl.



Chemical Reactions Analysis

While detailed chemical reactions specific to N-Ethylbicyclo[1.1.1]pentan-1-amine are scarce, we can infer that it may participate in typical amine reactions, such as nucleophilic substitution, acylation, and alkylation.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is not available.

  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Stability : The compound’s stability under different conditions requires investigation.


Safety And Hazards


  • Safety Data Sheet (SDS) : Refer to the provided MSDS for safety information.

  • Toxicity : No specific toxicity data is accessible.

  • Handling Precautions : Handle with care, following standard laboratory safety protocols.


Future Directions

Research avenues for N-Ethylbicyclo[1.1.1]pentan-1-amine include:



  • Biological Activity : Investigate potential pharmacological properties.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structural Elucidation : Further characterize its crystal structure.

  • Applications : Explore applications in materials science, supramolecular chemistry, or drug discovery.


properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-8-7-3-6(4-7)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVCLXONVDURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284588
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylbicyclo[1.1.1]pentan-1-amine

CAS RN

2187435-34-1
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentan-1-amine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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